![molecular formula C23H27ClO4 B14325052 4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate CAS No. 104041-05-6](/img/structure/B14325052.png)
4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate is an organic compound with the molecular formula C23H27ClO4 This compound is characterized by the presence of a chlorocarbonyl group attached to a biphenyl structure, which is further linked to a nonyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenyl nonyl carbonate with a biphenyl derivative. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The biphenyl structure may also contribute to the compound’s ability to interact with hydrophobic regions of biological membranes or proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorocarbonyl)phenyl nonyl carbonate: Shares a similar structure but lacks the biphenyl moiety.
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Carbonate esters: Compounds with similar carbonate ester groups but different aromatic or aliphatic substituents .
Uniqueness
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate is unique due to the combination of its chlorocarbonyl, biphenyl, and nonyl carbonate groups.
Properties
CAS No. |
104041-05-6 |
|---|---|
Molecular Formula |
C23H27ClO4 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
[4-(4-carbonochloridoylphenyl)phenyl] nonyl carbonate |
InChI |
InChI=1S/C23H27ClO4/c1-2-3-4-5-6-7-8-17-27-23(26)28-21-15-13-19(14-16-21)18-9-11-20(12-10-18)22(24)25/h9-16H,2-8,17H2,1H3 |
InChI Key |
FNTANQYXAFPRFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



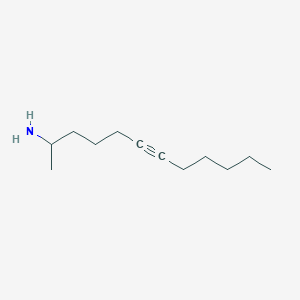

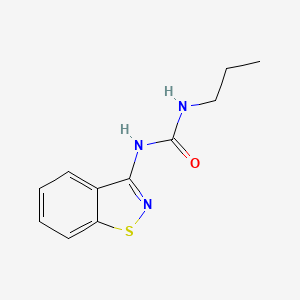
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
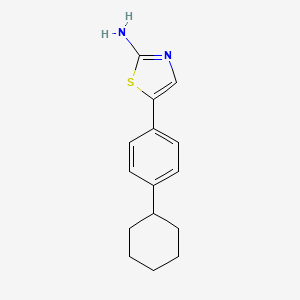
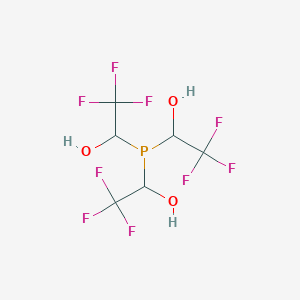
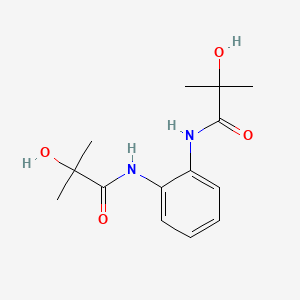
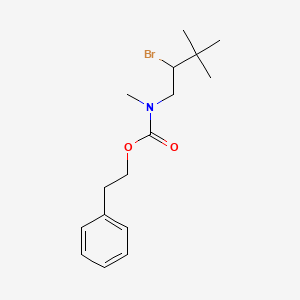
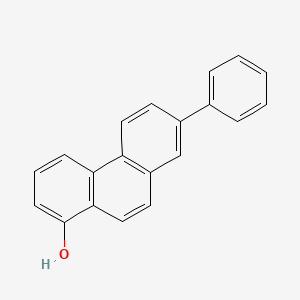
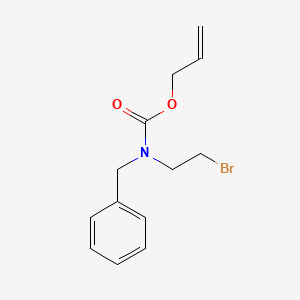
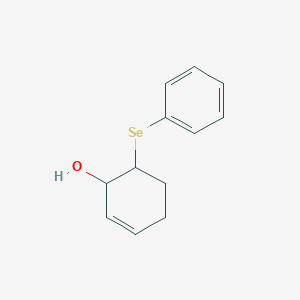
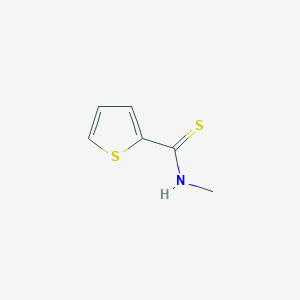
![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
